molecular formula C9H6N2S B1616070 3-Thiocyanatoindole CAS No. 23706-25-4

3-Thiocyanatoindole

Cat. No.: B1616070
CAS No.: 23706-25-4
M. Wt: 174.22 g/mol
InChI Key: UUVFLDAVBAEABK-UHFFFAOYSA-N
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Description

3-Thiocyanatoindole is an organic compound belonging to the indole family, characterized by the presence of a thiocyanate group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-thiocyanatoindole can be achieved through various methods. One common approach involves the oxidative thiocyanation of indolines using photocatalysts. For instance, a one-pot two-step protocol using Ir(III) bis-cyclometallated photosensitizers with β-carboline ligands has been developed. This method involves the use of ammonium thiocyanate and oxygen under blue light exposure in tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly those involving photocatalysis, suggests potential for industrial application. The use of sustainable and efficient catalytic processes is likely to be favored in industrial settings .

Mechanism of Action

The mechanism of action of 3-thiocyanatoindole involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. The compound interacts with specific molecular targets, disrupting cellular pathways and leading to cell death .

Comparison with Similar Compounds

Uniqueness: 3-Thiocyanatoindole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

1H-indol-3-yl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c10-6-12-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVFLDAVBAEABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301623
Record name 3-Thiocyanatoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23706-25-4
Record name 3-Thiocyanatoindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Thiocyanatoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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